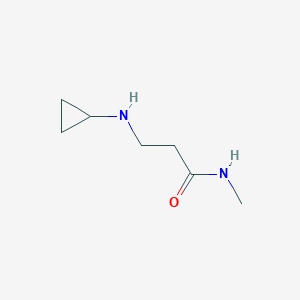

3-(cyclopropylamino)-N-methylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-(cyclopropylamino)-N-methylpropanamide |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)4-5-9-6-2-3-6/h6,9H,2-5H2,1H3,(H,8,10) |

InChI Key |

MFTWEYSPSHEQRR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCNC1CC1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Detailed Synthetic Pathways to 3-(cyclopropylamino)-N-methylpropanamide

The synthesis of this compound can be approached through several convergent strategies, primarily revolving around the formation of the amide linkage and the installation of the cyclopropylamino moiety.

The formation of the N-methylpropanamide core is a critical step in the synthesis. This transformation is typically achieved by coupling a carboxylic acid precursor with methylamine (B109427). The use of carbodiimide (B86325) coupling reagents is a common and effective strategy. nih.govluxembourg-bio.com One of the most frequently employed methods involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). commonorganicchemistry.comresearchgate.net

The reaction mechanism proceeds through the activation of the carboxylic acid (e.g., 3-(cyclopropylamino)propanoic acid) by EDCI to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack by methylamine. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide. The role of HOBt is to trap the O-acylisourea, forming an active HOBt ester. This ester is less prone to side reactions and reacts efficiently with methylamine to yield this compound, regenerating HOBt in a catalytic cycle. luxembourg-bio.com

Optimization of this reaction involves controlling parameters such as solvent, temperature, and stoichiometry. Aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. The reaction is often carried out at room temperature, although initial activation may be performed at 0 °C to control the exothermic reaction. commonorganicchemistry.com The use of a slight excess of the coupling agents and a base, such as diisopropylethylamine (DIPEA), can facilitate the reaction, particularly when using amine salts. nih.gov

| Coupling Reagent System | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| EDCI/HOBt | High yields, minimizes racemization, water-soluble byproducts (urea) are easily removed. luxembourg-bio.comluxembourg-bio.com | HOBt has potential explosive properties under certain conditions. | DMF or DCM, 0 °C to RT, DIPEA. commonorganicchemistry.com |

| DCC/DMAP | Effective for sterically hindered substrates. | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely. luxembourg-bio.com | Anhydrous DCM, RT. |

| HATU/DIPEA | Very efficient, rapid reactions, low levels of epimerization. | Higher cost compared to carbodiimides. | DMF, RT. |

The cyclopropylamine (B47189) moiety is a key pharmacophore, and its introduction requires specific synthetic methods. acs.orgnih.govlongdom.org The synthesis of cyclopropylamines can be achieved through various routes, including cyclopropanation reactions and rearrangements. acs.orgnih.gov

One common strategy is the reductive amination of cyclopropanone (B1606653) with methylamine, followed by further elaboration of the propanamide side chain. However, cyclopropanone itself is unstable. A more practical approach involves the reaction of a suitable precursor, such as a 3-halopropanamide, with cyclopropylamine. For example, N-methyl-3-chloropropanamide can be reacted with cyclopropylamine in a nucleophilic substitution reaction.

For more complex analogs where stereochemistry is a factor, asymmetric synthesis methods are employed. researchgate.netthieme-connect.de These can include:

Metal-catalyzed cyclopropanation: The reaction of diazo compounds with olefins in the presence of a chiral catalyst can produce enantiomerically enriched cyclopropanes, which can then be converted to the corresponding amines. nih.gov

Kulinkovich-de Meijere reaction: This method allows for the synthesis of cyclopropylamines from esters or amides and Grignard reagents in the presence of a titanium catalyst.

Curtius Rearrangement: Starting from a cyclopropanecarboxylic acid, a Curtius rearrangement can provide the cyclopropylamine. nih.govnih.gov This method is effective for preparing substituted cyclopropylamines from the corresponding carboxylic acids.

The regioselectivity is generally controlled by the choice of starting materials, ensuring the cyclopropyl (B3062369) group is attached to the nitrogen atom of the beta-alanine (B559535) derivative.

| Method | Description | Stereo/Regio-control |

|---|---|---|

| Nucleophilic Substitution | Reaction of a 3-halopropanamide derivative with cyclopropylamine. | Regioselectivity is high, determined by the starting materials. Stereochemistry depends on the chirality of the cyclopropylamine used. |

| Kulinkovich-Szymoniak Reaction | Titanium-mediated reaction of nitriles with Grignard reagents to form cyclopropylamines. | Can provide access to substituted cyclopropylamines. Diastereoselectivity can often be controlled. |

| Asymmetric Cyclopropanation | Catalytic transfer of a carbene to an alkene bearing a nitrogen-containing group. nih.gov | High levels of enantioselectivity can be achieved with appropriate chiral ligands. |

| Curtius Rearrangement | Conversion of a cyclopropanecarboxylic acid to a cyclopropyl isocyanate, followed by hydrolysis to the amine. nih.gov | Stereochemistry of the cyclopropane (B1198618) ring is retained during the rearrangement. |

The propanamide backbone of the target molecule is derived from a three-carbon chain, often originating from beta-alanine or its synthetic equivalents. scholarsresearchlibrary.comnih.gov Beta-alanine is a naturally occurring beta-amino acid that serves as an excellent starting material. researchgate.net

A general synthetic route could start with the protection of the amino group of beta-alanine, for example, as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) derivative. The protected beta-alanine can then be coupled with methylamine using the methods described in section 2.1.1 to form the N-methylamide. Subsequent deprotection of the amino group yields 3-amino-N-methylpropanamide. The final step would be the introduction of the cyclopropyl group, for instance, via reductive amination with cyclopropanone or by direct alkylation with a cyclopropyl halide under basic conditions.

Alternatively, precursors can be synthesized from acrylic acid derivatives. researchgate.net For example, methyl acrylate (B77674) can undergo a Michael addition with cyclopropylamine to yield methyl 3-(cyclopropylamino)propanoate. Subsequent amidation of this ester with methylamine would directly produce the target compound.

| Precursor | Starting Material | Key Transformation(s) |

|---|---|---|

| N-Boc-β-alanine | β-Alanine | Protection of the amino group. scholarsresearchlibrary.com |

| 3-Amino-N-methylpropanamide | N-Boc-β-alanine | Amide coupling with methylamine, followed by deprotection. |

| Methyl 3-(cyclopropylamino)propanoate | Methyl acrylate and Cyclopropylamine | Michael addition. |

| 3-Chloro-N-methylpropanamide | 3-Chloropropionyl chloride and Methylamine | Acylation. |

Derivatization and Analog Generation for Research Probes

To explore structure-activity relationships or to develop chemical probes, analogs of this compound can be generated by systematically modifying different parts of the molecule. nih.govmdpi.com

The N-methylpropanamide scaffold offers several points for modification. mdpi.com The N-methyl group can be replaced with a wide range of other substituents to probe the effects of sterics and electronics at this position. This can be achieved by using different primary or secondary amines in the amide coupling step instead of methylamine.

The propanamide backbone can also be altered. For example, homologous series can be prepared by using aminocarboxylic acids with longer or shorter alkyl chains (e.g., from 4-aminobutanoic acid or glycine). Furthermore, substituents can be introduced on the α- or β-carbons of the propanamide chain by starting with appropriately substituted beta-alanine derivatives.

| Modification Site | Example Modification | Synthetic Strategy |

|---|---|---|

| N-Amide Group | Replace methyl with ethyl, propyl, benzyl, or cyclic amines. | Use corresponding amine (ethylamine, propylamine, etc.) in the final amide coupling step. nih.gov |

| Propanamide Chain Length | Extend to butanamide or shorten to ethanamide. | Start with 4-(cyclopropylamino)butanoic acid or 2-(cyclopropylamino)acetic acid. |

| Propanamide Backbone | Introduce methyl or phenyl groups at the α- or β-position. | Begin with substituted precursors like 3-amino-2-methylpropanoic acid. |

The cyclopropylamino moiety is another key site for derivatization. digitellinc.commdpi.com The unique steric and electronic properties of the cyclopropane ring can be modulated by introducing substituents. mdpi.com This is typically accomplished by using a pre-functionalized cyclopropylamine in the synthesis. Methods for preparing substituted cyclopropylamines, such as 1-substituted or 2-substituted derivatives, are well-documented. nih.gov

For example, using 2-phenylcyclopropylamine would introduce a phenyl group on the cyclopropane ring, allowing for the exploration of aromatic interactions. Similarly, introducing polar functional groups like hydroxyl or carboxyl groups could modify the compound's solubility and hydrogen bonding capabilities. Functionalization can also occur at the nitrogen atom, for instance, by replacing the N-H with an N-alkyl or N-acyl group, although this would alter the secondary amine character.

| Modification Site | Example Functional Group | Synthetic Approach |

|---|---|---|

| Cyclopropane Ring (C1 position) | Methyl, Phenyl | Utilize 1-methylcyclopropylamine or 1-phenylcyclopropylamine in the synthesis. nih.govnih.gov |

| Cyclopropane Ring (C2 position) | Phenyl, Halogen, Hydroxyl | Synthesize and incorporate trans-2-phenylcyclopropylamine or other substituted cyclopropylamines. |

| Amino Nitrogen | N-Alkylation (e.g., N-ethyl) | Post-synthesis alkylation of the secondary amine or use of N-ethylcyclopropylamine. |

Mechanistic Understanding of Reaction Pathways and Side Reactions

The primary reaction pathway for the formation of this compound is the aza-Michael addition. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic β-carbon of N-methylacrylamide.

Formation of an Enolate Intermediate: This attack leads to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by a solvent molecule or another proton source in the reaction mixture, to yield the final product.

Several side reactions can potentially occur during the synthesis:

Polymerization: N-methylacrylamide can undergo polymerization, especially in the presence of initiators or at elevated temperatures. This can be minimized by controlling the reaction temperature and using purified reagents.

Bis-addition: A second molecule of N-methylacrylamide could potentially react with the nitrogen atom of the product, leading to the formation of a bis-adduct. Using a slight excess of cyclopropylamine can help to suppress this side reaction.

Retro-Michael Reaction: The addition of amines to acrylamides can be reversible, especially at higher temperatures. nih.gov This retro-Michael reaction would lead to the regeneration of the starting materials.

A summary of potential side reactions and mitigation strategies is provided in the table below.

| Side Reaction | Description | Mitigation Strategy |

| Polymerization | Chain-growth polymerization of N-methylacrylamide. | Control temperature, use of inhibitors, slow addition of reagents. |

| Bis-addition | Reaction of the product with a second molecule of N-methylacrylamide. | Use a slight excess of cyclopropylamine, control stoichiometry. |

| Retro-Michael Reaction | Reversal of the Michael addition to regenerate starting materials. | Maintain moderate reaction temperatures, remove product as it forms. |

Article on "this compound" Unproducible Due to Lack of Scientific Data

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient information to generate the requested article on the chemical compound "this compound." The specific data required to fulfill the detailed outline, including molecular interactions and mechanistic insights, are not present in the accessible research domain.

Searches for the compound in conjunction with terms such as "molecular binding," "target engagement," "in vitro biochemical assays," "enzyme kinetics," "BACE1," "CSNK2A," "ligand-receptor binding," and "cellular mechanism of action" did not yield any specific studies or datasets for this molecule. While general information on related concepts like enzyme inhibition and ligand-binding assays is available, there are no published findings that directly investigate "this compound."

Consequently, it is not possible to provide scientifically accurate content for the requested sections and subsections, including:

In Vitro Biochemical Assay Development

Enzyme Kinetic Analysis for BACE1 or CSNK2A

Characterization of Ligand-Receptor Binding Affinities

Impact on Intracellular Biochemical Pathways

Investigation of Protein-Ligand Complex Formation

Without primary or secondary research data, the creation of detailed research findings and data tables as specified in the instructions cannot be accomplished. To adhere to the principles of scientific accuracy and avoid the generation of speculative or unverified information, the article cannot be written.

Molecular Interactions and Mechanistic Insights

Non-covalent Interactions and Solvation Effects Governing Molecular Recognition

The molecular recognition of the compound 3-(cyclopropylamino)-N-methylpropanamide by biological targets is fundamentally governed by a sophisticated interplay of non-covalent interactions and the influence of the surrounding solvent environment. Although specific detailed research on this particular molecule is not extensively available in public literature, a thorough analysis of its constituent functional groups—a secondary amine within a cyclopropylamino moiety and a secondary amide—allows for a scientifically grounded projection of its interactive capabilities. These interactions are crucial for the compound's affinity and selectivity towards its biological partners.

The primary non-covalent forces at play are hydrogen bonds, van der Waals forces, and hydrophobic interactions. The secondary amide is a key player in forming hydrogen bonds; it can act as both a hydrogen bond donor, through its N-H group, and a hydrogen bond acceptor, via the lone pairs of electrons on the carbonyl oxygen. wikipedia.orgrsc.org This dual capacity enables it to form strong and directional interactions with amino acid residues in a protein's binding pocket, such as with the backbone or side chains of asparagine, glutamine, or serine.

Solvation effects are critical in modulating these non-covalent interactions. In an aqueous biological environment, water molecules form a hydration shell around the compound. For binding to occur, some of these water molecules must be displaced, an entropically favorable process. The hydrophobic cyclopropyl (B3062369) moiety can drive the molecule into less polar, hydrophobic pockets of a receptor to minimize its interaction with water, a key aspect of the hydrophobic effect. mdpi.com Conversely, the polar amide and amine groups will interact favorably with water, and their desolvation upon binding must be compensated by the formation of strong interactions with the target. acs.orgnsf.gov

The balance between these interactions dictates the compound's ability to recognize and bind to its target. The conformational constraint imposed by the cyclopropyl ring can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. iris-biotech.de

Interactive Data Table: Potential Non-Covalent Interactions of this compound

| Functional Group | Potential Interaction Type | Potential Biological Partner | Role in Recognition |

| Secondary Amide (N-H) | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone, Asp, Glu side chains | Directional anchoring |

| Secondary Amide (C=O) | Hydrogen Bond Acceptor | N-H of peptide backbone, Asn, Gln, Ser side chains | Specificity and affinity |

| Secondary Amine (N-H) | Hydrogen Bond Donor | Carbonyl oxygen, Asp, Glu side chains | Anchoring and orientation |

| Cyclopropyl Group | Hydrophobic Interaction | Leu, Ile, Val, Phe, Trp side chains | Affinity and selectivity |

| Cyclopropyl Group | van der Waals Forces | Aromatic and aliphatic residues | Fine-tuning of binding |

Structure Activity Relationships Sar and Molecular Design Principles

Systematic Analysis of Structural Modifications on Molecular Interactions and In Vitro Activity

While specific structure-activity relationship (SAR) studies on 3-(cyclopropylamino)-N-methylpropanamide are not extensively documented in publicly available literature, the SAR of related cyclopropylamine (B47189) and propanamide derivatives can provide valuable insights. The cyclopropylamine moiety is a key structural feature in various biologically active compounds, including enzyme inhibitors. nih.govnih.gov

Studies on arylcyclopropylamine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1) have demonstrated that modifications to the groups attached to the cyclopropylamine core significantly impact potency and selectivity. nih.govresearchgate.net For instance, the substitution pattern on an associated aryl ring can dramatically alter the inhibitory activity. This suggests that the cyclopropyl (B3062369) group in this compound likely plays a critical role in binding to a biological target, potentially through hydrophobic interactions or by orienting other functional groups for optimal engagement.

Similarly, the propanamide portion of the molecule offers several points for modification. Propanamide derivatives have been explored for a wide range of biological activities, and their SAR often depends on the nature of the substituents on the amide nitrogen and the propane (B168953) chain. ontosight.ai Alterations to the N-methyl group could influence steric hindrance and hydrogen bonding capacity, thereby affecting binding affinity.

A systematic analysis of structural modifications on analogous scaffolds can be summarized as follows:

| Structural Modification | General Effect on In Vitro Activity in Analogous Scaffolds | Potential Implication for this compound |

|---|---|---|

| Substitution on the cyclopropyl ring | Can modulate binding affinity and selectivity, with small, lipophilic groups often being favorable. | Introduction of substituents could enhance hydrophobic interactions within a binding pocket. |

| Replacement of the cyclopropyl group | Often leads to a significant change in activity, highlighting its importance as a key binding motif. | This moiety is likely crucial for the compound's biological profile. |

| Modification of the N-alkyl group on the propanamide | Can influence steric and electronic properties, affecting binding and metabolic stability. | Varying the size of the alkyl group could fine-tune binding affinity and pharmacokinetic properties. |

| Alterations to the propane linker | Changes in linker length or rigidity can alter the orientation of the key functional groups, impacting activity. | The three-carbon chain likely provides an optimal distance and flexibility for target interaction. |

Development of Pharmacophore Models and Rational Design Principles for this compound Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design, providing a three-dimensional representation of the essential steric and electronic features required for a molecule's biological activity. dovepress.comdergipark.org.tr For the this compound scaffold, a pharmacophore model can be hypothesized based on its constituent functional groups.

A putative pharmacophore model for this scaffold would likely include:

A hydrophobic feature: corresponding to the cyclopropyl ring.

A hydrogen bond donor and/or a positive ionizable feature: represented by the secondary amine.

A hydrogen bond acceptor: the carbonyl oxygen of the amide.

A hydrogen bond donor: the N-H of the amide.

The spatial arrangement of these features would be critical for productive interaction with a biological target. The development of such a model would typically involve the identification of a series of active and inactive molecules with the same scaffold to define the essential and non-essential features for activity. slideshare.net

Rational design principles for novel derivatives based on this scaffold would focus on optimizing the interactions of these pharmacophoric features. nih.govnih.govresearchgate.net For example, the introduction of additional functional groups that can form favorable interactions with a target protein, without disrupting the core pharmacophore, could lead to enhanced potency. The use of computational methods, such as molecular docking, guided by the pharmacophore model, can aid in the design of new molecules with improved properties. dergipark.org.tr

Conformational Analysis and its Correlation with Observed Molecular Properties and Interactions

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. chemistrysteps.com Conformational analysis aims to identify the low-energy, and therefore most populated, three-dimensional arrangements of the atoms. These preferred conformations dictate the shape of the molecule and its ability to fit into a biological target's binding site.

The molecule possesses several rotatable single bonds, primarily within the propanamide backbone and the bond connecting the cyclopropyl group to the nitrogen atom. The rotation around these bonds will lead to a variety of conformers. The principles of conformational analysis suggest that staggered conformations around the C-C single bonds of the propane chain will be energetically favored over eclipsed conformations to minimize torsional strain. chemistrysteps.comcutm.ac.in

Understanding the dominant conformations is crucial, as the bioactive conformation—the one adopted when bound to its target—may not be the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation can influence the binding affinity. Therefore, designing molecules that are pre-disposed to adopt the bioactive conformation is a common strategy in drug design to enhance potency.

Advanced Spectroscopic and Biophysical Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Through the application of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within 3-(cyclopropylamino)-N-methylpropanamide can be established.

In ¹H NMR, the chemical shift of each proton provides information about its local electronic environment. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the assembly of molecular fragments. For this compound, distinct signals would be expected for the N-methyl group, the cyclopropyl (B3062369) ring protons, and the two methylene (B1212753) groups of the propanamide backbone.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. Together, these NMR techniques provide a detailed map of the molecule's covalent structure.

Table 1: Hypothetical ¹H NMR Data for this compoundTable 2: Hypothetical ¹³C NMR Data for this compoundMass Spectrometry Techniques for Compound Characterization and Metabolite Identification (in in vitro systems)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for identifying its metabolites. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound.

In the context of drug metabolism, in vitro systems such as liver microsomes or hepatocytes are used to simulate the metabolic processes that a compound might undergo in the body. nih.govescientificpublishers.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for analyzing the complex mixtures that result from these experiments. nih.gov By comparing the mass spectra of samples from these in vitro systems with control samples, potential metabolites can be identified.

Tandem mass spectrometry (MS/MS) is then used to structurally elucidate these potential metabolites. In an MS/MS experiment, a specific ion (the parent ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the structure of the metabolite. Common metabolic transformations include oxidation (addition of 16 Da), demethylation (loss of 14 Da), or glucuronidation (addition of 176 Da).

Table 3: Hypothetical HRMS and In Vitro Metabolite Data for this compoundX-ray Crystallography of this compound and its Complexes with Biological Macromolecules

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.govnih.govias.ac.in This technique requires the molecule of interest to be in a crystalline form. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal. ias.ac.in By analyzing this diffraction pattern, a three-dimensional map of the electron density of the molecule can be generated, from which the atomic structure can be determined. nih.gov

For this compound, obtaining a crystal structure would provide precise information about bond lengths, bond angles, and torsional angles, offering insights into its preferred conformation in the solid state.

Furthermore, co-crystallizing the compound with a biological macromolecule, such as a protein, can reveal the specific interactions that mediate their binding. nih.gov This information is invaluable for understanding the compound's mechanism of action and for guiding further drug design efforts. The resulting structure would show the precise orientation of the compound within the protein's binding site and detail the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Table 4: Hypothetical Crystallographic Data for this compoundIsothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to characterize the binding of a small molecule to a macromolecular target.

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govnih.gov By titrating the small molecule into a solution containing the target protein, the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined. nih.gov This information provides deep insights into the driving forces of the binding event.

Table 5: Hypothetical ITC Data for the Binding of this compound to a Target ProteinSurface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time. cnr.it In a typical SPR experiment, the target protein is immobilized on a sensor surface, and a solution containing the small molecule is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cnr.it This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can also be calculated.

Table 6: Hypothetical SPR Data for the Binding of this compound to a Target ProteinComputational Chemistry and Theoretical Investigations

Molecular Docking and Virtual Screening Studies for Identifying Potential Interacting Molecules

Molecular docking and virtual screening are foundational techniques in structure-based drug design, used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.govnih.gov

Virtual Screening: This computational method involves screening large libraries of chemical compounds against a protein target to identify those with a high likelihood of binding. aimspress.com For a novel compound like 3-(cyclopropylamino)-N-methylpropanamide, virtual target screening could be performed, where the molecule is computationally docked against a panel of known protein structures to generate hypotheses about its potential biological targets. aimspress.com This process helps in understanding its mechanism of action and potential therapeutic applications or off-target effects. aimspress.commeddiscoveries.org

Molecular Docking: Once a potential target is identified, molecular docking is used to predict the preferred orientation and conformation of the ligand within the protein's binding site. mdpi.com The process involves sampling numerous possible poses and using a scoring function to rank them based on their predicted binding affinity. nih.gov A typical output would include a docking score, which estimates the binding energy, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. meddiscoveries.orgmdpi.com

Table 1: Example Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -7.8 | VAL 25, LEU 130 | Hydrophobic |

| LYS 42 | Hydrogen Bond (H-bond) | ||

| ASP 145 | Hydrogen Bond (H-bond) | ||

| Ligand Efficiency | 0.41 |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic properties of a molecule. mdpi.com These methods are used to understand a molecule's intrinsic reactivity and to predict its spectroscopic characteristics.

Calculations using methods like Density Functional Theory (DFT) can determine the distribution of electrons within this compound. researchgate.net This allows for the calculation of key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. scispace.com Furthermore, QC methods can predict various spectroscopic properties, such as vibrational frequencies (infrared spectra) and NMR chemical shifts, which can aid in experimental characterization.

Table 3: Example Quantum Chemical Descriptors for this compound

| Property | Calculated Value (Arbitrary Units) |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 Debye |

| Mulliken Atomic Charges | (Values for each atom) |

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PB(GB)SA) for Ligand-Target Systems

While docking provides a quick estimate of binding affinity, more rigorous methods are needed for accurate prediction. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular for calculating the binding free energy of a ligand to a protein. nih.govresearchgate.net

These "end-point" methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand, typically using snapshots from an MD simulation. scispace.comnih.gov The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the individual components. nih.gov The energy is further decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy, providing insight into the driving forces of binding. nih.govnih.gov These calculations are more computationally demanding than docking but generally offer better accuracy in ranking compounds. rsc.orgresearchgate.net

Table 4: Example MM/GBSA Binding Free Energy Decomposition

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +38.7 |

| Non-polar Solvation Energy (ΔG_nonpol) | -4.3 |

| Total Binding Free Energy (ΔG_bind) | -31.2 |

Cheminformatics Approaches for Predictive Modeling of Intrinsic Molecular Properties

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov For a molecule like this compound, cheminformatics can be used to predict various intrinsic properties without the need for resource-intensive simulations or experiments.

By calculating a set of numerical values known as molecular descriptors that encode structural and physicochemical features, a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model can be built. These statistical models correlate the descriptors of known molecules with their measured activities or properties. Once validated, these models can predict properties for new molecules like this compound, including its solubility, lipophilicity (logP), and potential biological activities.

Table 5: Selected Cheminformatics Descriptors and Predicted Properties

| Descriptor/Property | Type | Predicted Value |

| Molecular Weight | Constitutional | 142.22 g/mol |

| logP (Octanol-Water Partition Coefficient) | Physicochemical | 0.85 |

| Topological Polar Surface Area (TPSA) | Structural | 41.5 Ų |

| Number of Rotatable Bonds | Structural | 4 |

| Hydrogen Bond Donors | Structural | 1 |

| Hydrogen Bond Acceptors | Structural | 2 |

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel and Sustainable Synthetic Methodologies for Related Amide Derivatives

The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical and chemical industries. rsc.org However, traditional methods often rely on harsh conditions, stoichiometric coupling reagents that generate significant waste, or transition-metal catalysts that can lead to product contamination. dst.gov.inresearchgate.net Future research must focus on developing novel and sustainable synthetic routes for 3-(cyclopropylamino)-N-methylpropanamide and related amide derivatives.

Promising green chemistry approaches include:

Enzymatic Synthesis : Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offer a highly efficient and sustainable method for direct amide bond formation from carboxylic acids and amines. nih.gov These reactions can be performed in greener solvents like cyclopentyl methyl ether, often without the need for additives or extensive purification, making the process industrially viable. nih.gov

Reusable Catalysts : The use of recoverable and reusable catalysts, such as Brønsted acidic ionic liquids, presents a sustainable alternative. acs.org These can function as both the solvent and the catalyst and can be recycled multiple times without a significant loss of activity. acs.org

Photocatalysis : Visible-light-mediated synthesis is a rapidly advancing field that allows for the formation of amides under mild conditions. nih.gov The use of Covalent Organic Frameworks (COFs) as heterogeneous photocatalysts, for example, can facilitate the synthesis of amides directly from alcohols, offering high efficiency and catalyst recyclability. dst.gov.in

Electrosynthesis : As a field of growing interest, electrosynthesis provides a greener pathway for amide formation, leveraging electricity to drive chemical transformations and reducing the reliance on chemical oxidants or reductants. rsc.org

Solvent-Free Methods : Techniques that eliminate the need for solvents are inherently more sustainable. One such method involves the use of boric acid as a simple and readily available catalyst for the direct reaction of a carboxylic acid with a nitrogen source like urea, often requiring only direct heating of the reactant mixture. bohrium.comresearchgate.net

| Methodology | Key Advantages | Catalyst/Mediator | Typical Conditions |

|---|---|---|---|

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst, low waste. nih.gov | Lipases (e.g., Candida antarctica lipase B). nih.gov | Green solvents, near-ambient temperature. nih.gov |

| Reusable Ionic Liquids | Catalyst is recoverable and reusable, high efficiency. acs.org | Brønsted acidic ionic liquids. acs.org | Can act as both solvent and catalyst. acs.org |

| Photocatalysis | Uses visible light as an energy source, mild reaction conditions, high functional group tolerance. dst.gov.innih.gov | Covalent Organic Frameworks (COFs), photoredox catalysts. dst.gov.innih.gov | Room temperature, visible light irradiation. dst.gov.in |

| Electrosynthesis | Avoids chemical reagents, uses electricity as a clean reagent. rsc.org | Electrochemical cell. | Often ambient temperature and pressure. |

| Solvent-Free Synthesis | Eliminates solvent waste, simple procedure, high reaction rate. bohrium.comresearchgate.net | Boric acid. bohrium.comresearchgate.net | Direct heating of triturated reactants. researchgate.net |

Identification of Undiscovered Molecular Targets and Biological Pathways Modulated by the Compound

A critical and unanswered question for this compound is its biological function, which begins with identifying its molecular targets. Target identification is a foundational step in drug discovery, enabling an understanding of a compound's mechanism of action and helping to optimize selectivity and reduce potential side effects. nih.gov Future research should employ a range of modern techniques to uncover the proteins, nucleic acids, or other biomolecules with which this compound interacts. nih.govnih.gov

Key strategies for target deconvolution include:

Affinity-Based Methods : This classic approach involves chemically modifying the compound to incorporate a tag (e.g., biotin) or immobilizing it on a solid support. nih.gov This "bait" is then used to pull down its binding partners from cell lysates, which can be subsequently identified using mass spectrometry. nih.gov

Label-Free Methods : To avoid potential interference from chemical tags, label-free approaches assess the interaction of the unmodified compound with cellular components. These methods can provide valuable insights into target engagement in a more native context. nih.gov

Chemoproteomics : This powerful technology allows for the large-scale investigation of small molecule-protein interactions directly in complex biological systems. Advanced chemoproteomic platforms can map the reactive sites on proteins, such as specific lysine (B10760008) or cysteine residues, that can be targeted by small molecules, thereby identifying previously "undruggable" targets. youtube.comchemikailproteomics.com

Genetic and Genomic Approaches : The biological impact of a small molecule can be dissected by studying its genetic interactions. pharmafeatures.com This can involve screening for genes that, when modified, either enhance or suppress the effects of the compound. Furthermore, analyzing changes in gene expression profiles (transcriptomics) in response to the compound can provide clues about the biological pathways it modulates. pharmafeatures.com

| Approach | Principle | Advantages | Considerations |

|---|---|---|---|

| Affinity-Based Pull-Down | A tagged version of the small molecule is used to isolate its binding partners from a complex mixture. nih.gov | Direct identification of binding proteins. | The tag may alter the compound's binding properties; risk of false positives. nih.gov |

| Chemoproteomics | Uses chemical probes to map interactions across the proteome, often identifying covalent binding sites. chemikailproteomics.com | High-throughput; can be performed in living cells; identifies specific interaction sites. youtube.comchemikailproteomics.com | Primarily suited for identifying covalent or very high-affinity interactions. |

| Genetic Screening | Identifies genes that modify the cellular response to the compound (e.g., resistance or sensitivity). pharmafeatures.com | Provides functional validation of pathways; can be performed on a genome-wide scale. | Genetic modifications may not perfectly mimic pharmacological modulation. pharmafeatures.com |

| Transcriptional Profiling | Measures changes in gene expression following compound treatment to infer affected pathways. pharmafeatures.com | Provides a global view of the cellular response; can be compared to known compounds. | Identifies downstream effects, which may not reveal the direct target. |

Development of this compound as a Chemical Probe for Fundamental Biological Research

Beyond any potential therapeutic application, a well-characterized small molecule can serve as a powerful research tool known as a "chemical probe." nih.gov A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biochemical, cellular, or organismal systems. promega.comwikipedia.org Developing this compound into a high-quality chemical probe would be a significant contribution to fundamental biology, allowing researchers worldwide to investigate the function of its target. chemicalprobes.orgnih.gov

The development path toward a chemical probe involves rigorous validation against established criteria:

Potency and Affinity : A high-quality probe must demonstrate strong engagement with its target, typically with a potency of less than 100 nM in biochemical assays and less than 1 µM in cellular assays. nih.gov

Mechanism of Action : The way in which the probe interacts with its target (e.g., as an inhibitor, activator, or degrader) must be clearly understood and documented. nih.gov

Cellular Activity : The probe must be able to enter cells and engage its target in a relevant biological context, with clear evidence of on-target activity. nih.goveubopen.org

To facilitate this, a structurally similar but biologically inactive control molecule should also be developed. This negative control is essential for distinguishing on-target effects from non-specific or off-target phenomena in experiments. eubopen.org

| Criterion | Definition | Recommended Threshold |

|---|---|---|

| Potency | The concentration of the compound required to produce a defined effect on its target. | <100 nM (in vitro); <1 µM (in cellulo). nih.gov |

| Selectivity | The degree to which the compound binds to its intended target versus other proteins. | >30-fold selectivity against related family members. nih.gov |

| Target Engagement | Demonstrable evidence that the compound interacts with its target in a cellular environment. | Confirmed via methods like cellular thermal shift assays (CETSA) or target-specific biomarkers. nih.gov |

| Negative Control | A structurally similar analogue that lacks activity against the primary target. | Should be available and used in parallel experiments to confirm on-target effects. eubopen.org |

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Research and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize and accelerate every stage of research for a compound like this compound. nih.gov These computational tools can analyze vast and complex datasets to identify patterns, make predictions, and guide experimental efforts, ultimately saving time and resources. logica.aiharvard.edu

Future research should leverage AI and ML in several key areas:

Target Prediction and Validation : AI algorithms can analyze biological data from genomics, proteomics, and transcriptomics to predict potential protein targets for novel compounds, helping to prioritize experimental validation efforts. oncodesign-services.com

Predictive Modeling : ML models can be trained to predict a compound's physicochemical properties, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. oncodesign-services.com This in silico screening can identify potential liabilities early in the research process. logica.ai

Structure-Based Design : With advancements like AlphaFold revolutionizing protein structure prediction, AI can generate highly accurate 3D models of potential targets. oncodesign-services.com This enables computational docking studies to predict how this compound might bind and provides a basis for designing more potent and selective derivatives.

Generative AI for Novel Compounds : Should the initial compound show promise, generative AI models can explore vast chemical spaces to design novel analogues with improved properties. harvard.edu These algorithms can propose new molecules that are optimized for high binding affinity, selectivity, and favorable drug-like characteristics. oncodesign-services.com

Retrosynthesis Planning : AI tools can assist chemists by predicting efficient synthetic pathways for the compound and its derivatives, streamlining the process of chemical synthesis. oncodesign-services.com

The successful application of these technologies depends heavily on the availability of high-quality data for training the models, highlighting the synergistic relationship between computational prediction and experimental validation. nih.govlogica.ai

| Research Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analysis of multi-omics data to predict and prioritize potential biological targets. oncodesign-services.com | Accelerates hypothesis generation and focuses experimental work. oncodesign-services.com |

| Lead Optimization | Generative models for de novo design of analogues with improved properties. harvard.edu | More rapid and efficient exploration of chemical space. logica.ai |

| Property Prediction | Predictive modeling of ADMET properties, efficacy, and toxicity. nih.govlogica.ai | Early identification of unsuitable candidates, reducing late-stage failures. nih.gov |

| Synthesis | Retrosynthesis algorithms to predict optimal chemical synthesis routes. oncodesign-services.com | Streamlines chemical production and reduces development time. oncodesign-services.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(cyclopropylamino)-N-methylpropanamide?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation and purity assessment. For NMR, focus on resolving signals from the cyclopropylamino group, which may exhibit unique splitting patterns due to ring strain. HPLC with UV detection (e.g., at 210–254 nm) is recommended for quantifying impurities. Cross-validate results with mass spectrometry (MS) to confirm molecular weight .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Multi-step synthesis routes should prioritize protecting-group strategies for the cyclopropylamino moiety to prevent side reactions. For example, use tert-butoxycarbonyl (Boc) protection during amide bond formation. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be tailored to minimize steric hindrance from the cyclopropane ring. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What are the critical parameters for designing in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer: Optimize assay conditions by considering the compound’s solubility (e.g., use DMSO at <0.1% to avoid cytotoxicity) and stability in buffer systems (e.g., PBS at pH 7.4). Dose-response curves should include concentrations spanning 1 nM–100 µM. Include controls for non-specific interactions, such as using scrambled peptide sequences or inactive analogs. Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer: Discrepancies may arise from variations in cell lines, assay conditions, or compound batches. Standardize protocols using validated cell models (e.g., HEK293 for receptor studies) and ensure compound purity (>95% via HPLC). Conduct meta-analyses of published data to identify confounding variables. Reproduce key experiments under controlled conditions, and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. How do computational methods aid in predicting the interaction of this compound with biological targets?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and conformational stability. Focus on the cyclopropyl group’s role in hydrophobic interactions with target pockets. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) binding assays .

Q. What challenges arise in interpreting NMR spectra of this compound, and how are they addressed?

- Methodological Answer: The cyclopropyl group’s ring strain causes complex splitting patterns in NMR (e.g., vicinal coupling constants ). Use -NMR to confirm sp-hybridized carbons in the cyclopropane ring. 2D NMR techniques (COSY, HSQC) resolve overlapping signals. Compare experimental data with simulated spectra from computational tools like ACD/Labs or MestReNova .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.